molecular formula C20H21N5O3 B2916146 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878727-58-3

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2916146
CAS RN: 878727-58-3
M. Wt: 379.42
InChI Key: UPKYDPJVZURFPX-UHFFFAOYSA-N
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Description

“6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C21H23N5O3. It’s important to note that the exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used .

Scientific Research Applications

Mesoionic Purinone Analogs Synthesis and Properties

A study by Coburn and Taylor (1982) focused on synthesizing mesoionic purinone analogs, which are related to purine-2,8-dione. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, indicating their potential for chemical modifications and further application in scientific research (Coburn & Taylor, 1982).

Synthesis and Pharmacological Evaluation of Imidazo Purine Derivatives

Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of purine diones, exhibiting potent receptor ligand properties. Their preliminary studies indicated potential applications in pharmacology, particularly for anxiolytic and antidepressant activities (Zagórska et al., 2009).

Structure-Activity Relationships in Purine Diones

Another study by Zagórska et al. (2015) explored the synthesis of arylpiperazinylalkyl purine diones and triones. They assessed the compounds' affinity for serotoninergic and dopaminergic receptors, contributing to the understanding of structure-activity relationships in these molecules. This research provides insights into developing compounds with potential antidepressant and anxiolytic properties (Zagórska et al., 2015).

Luminescence Sensing Applications

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks. These frameworks exhibit fluorescence sensitivity to benzaldehyde-based derivatives, suggesting their application in luminescence sensing technologies (Shi et al., 2015).

Inhibitors of lck Kinase

Research by Snow et al. (2002) identified imidazo purine derivatives as competitive inhibitors of lck kinase, an enzyme important in cellular signaling. Their studies on structure-activity relationships provide a foundation for developing new inhibitors with enhanced potency (Snow et al., 2002).

Receptor Affinity and Phosphodiesterase Activity

A 2016 study by Zagórska et al. synthesized and evaluated derivatives of imidazo purines for their receptor affinity and inhibitory potencies, highlighting their potential for therapeutic applications (Zagórska et al., 2016).

Synthesis of Purine Derivatives

Gobouri (2020) conducted a study on synthesizing new purine derivatives, providing a framework for creating structurally diverse molecules with potential applications in various scientific fields (Gobouri, 2020).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-6-7-15(12(2)8-11)25-13(3)9-23-16-17(21-19(23)25)22(5)20(28)24(18(16)27)10-14(4)26/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKYDPJVZURFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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